molecular formula C11H21NO7S B12367610 N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

Katalognummer: B12367610
Molekulargewicht: 317.31 g/mol
InChI-Schlüssel: UXCZPSDCDHUREX-ZNIRGTJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-methionine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which occurs between reducing sugars and amino acids. These compounds are significant in food chemistry due to their role in flavor and color formation during cooking and processing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 typically involves the reaction of L-methionine with D-fructose under controlled conditions. The reaction proceeds through the formation of a Schiff base, followed by an Amadori rearrangement to yield the final product. The reaction conditions often include:

    Temperature: 90°C

    pH: 5.5 to 8.5

    Catalysts: Acidic or basic catalysts to facilitate the rearrangement

Industrial Production Methods

Industrial production methods for Amadori compounds like this compound often involve vacuum dehydration techniques to enhance yield and purity. This method is particularly effective in aqueous models and food matrices such as tomato sauce .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 undergoes various chemical reactions, including:

    Oxidation: Leading to the formation of carbonyl compounds and acids.

    Reduction: Producing alcohol derivatives.

    Substitution: Involving nucleophilic attack on the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products

Wissenschaftliche Forschungsanwendungen

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in tracing studies and kinetic modeling. This isotopic labeling allows for precise tracking of the compound’s metabolic pathways and interactions in various systems.

Eigenschaften

Molekularformel

C11H21NO7S

Molekulargewicht

317.31 g/mol

IUPAC-Name

(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1

InChI-Schlüssel

UXCZPSDCDHUREX-ZNIRGTJTSA-N

Isomerische SMILES

CSCC[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O

Kanonische SMILES

CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.